molecular formula C5H6BClO2S B12499811 (5-Chloro-4-methylthiophen-2-yl)boronic acid

(5-Chloro-4-methylthiophen-2-yl)boronic acid

Cat. No.: B12499811
M. Wt: 176.43 g/mol
InChI Key: NDSTVMJFSKKIOT-UHFFFAOYSA-N
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Properties

IUPAC Name

(5-chloro-4-methylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSTVMJFSKKIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (5-Chloro-4-methylthiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki reactions to form biaryl structures. Key findings include:

Table 1: Suzuki-Miyaura reaction conditions and outcomes

Reaction PartnerCatalyst SystemBaseSolvent SystemYield (%)Reference
2-Bromo-5-chlorothiophenePd(PPh₃)₄ (5 mol%)Na₂CO₃DME/EtOH/H₂O (3:1:1)85–92
4-IodobenzaldehydePd(OAc)₂ (4 mol%)K₃PO₄Toluene/H₂O78
3-Nitrophenylboronic acidPd(dppf)Cl₂ (3 mol%)Et₃NDMF63
  • Optimal conditions involve microwave-assisted heating (60–110°C) and aqueous/organic biphasic systems to enhance reaction efficiency .

  • The chloro and methyl substituents on the thiophene ring reduce steric hindrance compared to bulkier analogs, improving coupling rates .

Regioselective Functionalization

The compound exhibits distinct reactivity patterns in sequential coupling reactions:

Key observations from regioselective studies :

  • Electron-deficient aryl halides (e.g., 3-nitro-substituted) show higher selectivity for coupling at the C4 position of the thiophene ring due to electronic directing effects .

  • Chelation-controlled mechanisms dominate when using boronic acids with Lewis basic groups (e.g., methoxy), achieving >90% mono-coupling selectivity .

Table 2: Regioselectivity trends with different partners

Boronic AcidCoupling PositionSelectivity (%)Rationale
4-Methoxyphenylboronic acidC492Electron-donating group
3-Trifluorophenylboronic acidC585Steric/electronic combination
Thien-2-ylboronic acidC278Heterocycle conjugation

One-Pot Sequential Reactions

The boronic acid enables efficient multi-step syntheses in single reaction vessels:

Example protocol for tandem Suzuki/Sonogashira reactions :

  • First coupling : React with 4-methoxyphenylboronic acid (1.3 equiv) under Pd(OAc)₂ catalysis (4 mol%) at 60°C for 2 h.

  • Second coupling : Introduce ethynyltrimethylsilane (1.5 equiv) with CuI co-catalyst at 110°C for 1 h.

  • Yield : 68% for disubstituted products with full regiocontrol.

Computational Insights into Reactivity

Density Functional Theory (DFT) studies reveal:

  • Frontier Molecular Orbital (FMO) analysis : The HOMO (-5.8 eV) localizes on the boronic acid group, while the LUMO (-2.1 eV) resides on the thiophene ring, facilitating nucleophilic/electrophilic attack .

  • Molecular Electrostatic Potential (MEP) maps : The boron atom exhibits a +0.32 e charge, creating a reactive site for transmetalation in Suzuki reactions .

Stability and Side Reactions

Critical stability considerations:

  • Protic solvents : Rapid protodeboronation occurs in methanol/water mixtures (t₁/₂ = 2.3 h at 25°C) .

  • Oxidation : Treating with H₂O₂ generates the corresponding phenol derivative as a minor byproduct (12–18% yield).

Scientific Research Applications

(5-Chloro-4-methylthiophen-2-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a thiophene ring, with a chlorine atom and a methyl group at specific positions, influencing its chemical reactivity and biological properties. Its molecular formula is C5H6BClO2S.

(5-Chloro-4-methylthiophen-2-yl)boronic acid Synthesis
The synthesis of (5-Chloro-4-methylthiophen-2-yl)boronic acid typically involves several steps that ensure high yields and purity suitable for further applications:

  • Halogenation Introduction of the chlorine atom at the desired position on the thiophene ring.
  • Protection Protecting any sensitive groups to prevent unwanted side reactions.
  • Boronation Introducing the boronic acid group using appropriate boronating agents.

Structural Similarity

Several compounds share structural similarities with (5-Chloro-4-methylthiophen-2-yl)boronic acid:

Compound NameStructure FeaturesSimilarity Level
5-Chloro-4-methylthiopheneSimilar thiophene structure without boronic acidHigh
4,5-DichlorothiopheneContains two chlorine atoms on the thiophene ringModerate
2-Chloro-5-(chloromethyl)thiopheneLacks the methyl group but has similar functional groupsModerate
3-MethylthiopheneA simpler structure lacking boron functionalityLow

Mechanism of Action

The mechanism of action of (5-Chloro-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(5-Chloro-4-methylthiophen-2-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid . While these compounds share similar reactivity in cross-coupling reactions, (5-Chloro-4-methylthiophen-2-yl)boronic acid offers unique advantages due to the presence of the chloro and methyl groups on the thiophene ring. These substituents can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in organic synthesis and materials science .

Biological Activity

(5-Chloro-4-methylthiophen-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and implications for drug development.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids are versatile compounds known for their ability to form reversible covalent bonds with diols, which enhances their utility in drug design. They have been explored for various therapeutic applications, including cancer treatment and antimicrobial activity. The unique properties of boronic acids allow them to act as bioisosteres for carboxylic acids and other functional groups, potentially improving the pharmacological profiles of drugs.

Antiproliferative Properties

Recent studies have demonstrated that (5-Chloro-4-methylthiophen-2-yl)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study investigating a series of boronic acid derivatives found that modifications to the thiophene ring structure influenced their efficacy against prostate cancer cell lines (LAPC-4 and PC-3) and liver cancer cells (Hep G2) . The presence of chlorine at the 5-position was crucial for maintaining activity, as substitutions at this position significantly affected potency.

The mechanism by which (5-Chloro-4-methylthiophen-2-yl)boronic acid exerts its biological effects is primarily through enzyme inhibition. It has been shown to inhibit proteasome activity and various kinases, which are critical in regulating cell cycle and apoptosis pathways . The ability to form covalent bonds with specific amino acid residues in target proteins enhances its selectivity and potency.

Case Studies

  • Cancer Cell Lines : In vitro studies reported that (5-Chloro-4-methylthiophen-2-yl)boronic acid derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential as anticancer agents .
  • Enzyme Inhibition : Research on enzyme interactions has shown that this compound can effectively inhibit dCTPase, an enzyme involved in nucleotide metabolism, with an IC50 value of 0.057 μmol/L . This suggests potential applications in targeting metabolic pathways in cancer cells.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of (5-Chloro-4-methylthiophen-2-yl)boronic acid indicate effectiveness against certain bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell wall synthesis through enzyme inhibition is a promising area for further research.

Structure-Activity Relationship (SAR)

The biological activity of (5-Chloro-4-methylthiophen-2-yl)boronic acid can be heavily influenced by its structural features. Key observations from SAR studies include:

Modification Effect on Activity
Chlorine at 5-positionEssential for maintaining antiproliferative activity
Substitution with hydroxyl groupLeads to loss of activity
Presence of electron-withdrawing groupsIncreases potency against cancer cell lines

These findings underscore the importance of specific structural components in enhancing the biological efficacy of boronic acid derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-Chloro-4-methylthiophen-2-yl)boronic acid, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors, where halogenated thiophene derivatives react with boronic esters under palladium catalysis. To ensure purity, high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) (e.g., 11B^{11}\text{B} and 1H^{1}\text{H} NMR) is recommended. For boronic acids, derivatization with diols (e.g., pinacol) prior to mass spectrometry (MS) prevents trimerization artifacts, enabling accurate electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) analysis .

Q. How does (5-Chloro-4-methylthiophen-2-yl)boronic acid interact with diol-containing biomolecules, and what techniques quantify these interactions?

  • Methodological Answer : The boronic acid moiety reversibly binds 1,2- or 1,3-diols (e.g., sugars, glycoproteins) via esterification. Fluorescence titration and surface plasmon resonance (SPR) are standard for measuring binding constants (KdK_d). For kinetic studies, stopped-flow fluorescence can determine on/off rates (konk_{\text{on}}, koffk_{\text{off}}), revealing that binding equilibria are achieved within seconds under physiological pH .

Q. What are the common challenges in characterizing boronic acid derivatives using mass spectrometry, and how can they be mitigated?

  • Methodological Answer : Boronic acids undergo dehydration/trimerization during MS, complicating spectral interpretation. Derivatization with diols (e.g., pinacol or 2,5-dihydroxybenzoic acid) stabilizes the boronic acid as cyclic esters, preventing boroxine formation. For peptides, on-plate esterification with a MALDI matrix (e.g., DHB) simplifies sequencing and library deconvolution .

Advanced Research Questions

Q. How can (5-Chloro-4-methylthiophen-2-yl)boronic acid be leveraged in targeted drug design, particularly for cancer therapeutics?

  • Methodological Answer : Boronic acids are used as reversible covalent inhibitors in proteasome-targeting drugs (e.g., Bortezomib). Structure-activity relationship (SAR) studies involving co-crystallization (e.g., with the 20S proteasome) and molecular docking can optimize binding to catalytic threonine residues. In vitro efficacy is validated via cell viability assays (e.g., glioblastoma models) and proteasome activity inhibition assays .

Q. What role does this compound play in glycoprotein detection systems, and how can nonspecific binding be minimized?

  • Methodological Answer : Immobilized boronic acids capture glycoproteins via cis-diol interactions. To enhance specificity, buffer optimization (e.g., high-pH borate buffers) reduces secondary electrostatic/hydrophobic interactions. SPR-based sensors functionalized with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) demonstrate selective binding to terminal saccharides (e.g., sialic acid), which can be eluted without denaturation .

Q. How does the thermal stability of (5-Chloro-4-methylthiophen-2-yl)boronic acid influence its application in flame-retardant materials?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition pathways and char-forming efficiency. Substituted thiophene boronic acids exhibit enhanced thermal stability due to halogen and methyl groups, which delay volatilization. Comparative studies with halogen-free analogs (e.g., arylboronic acids) identify optimal substituents for flame-retardant polymer composites .

Q. What advanced strategies enable real-time monitoring of boronic acid-diol interactions in biological systems?

  • Methodological Answer : Electrochemical sensors integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) with boronic acid receptors. The polymer acts as a molecular sieve, filtering interferents (e.g., plasma proteins), while displacement of a redox indicator by glucose enables reusable, continuous monitoring. Fluorescent boronolectins functionalized with pyrene or quantum dots provide spatiotemporal resolution in cellular imaging .

Methodological Best Practices

  • Synthesis : Use Schlenk techniques to exclude moisture, as boronic acids are moisture-sensitive.
  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation.
  • Handling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity and optimize substituent effects.

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